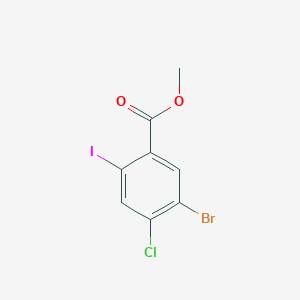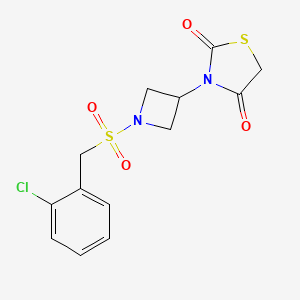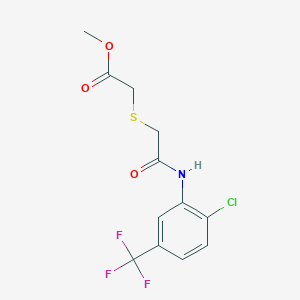
2-((2-((2-chloro-5-(trifluorométhyl)phényl)amino)-2-oxoéthyl)thio)acétate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate is a useful research compound. Its molecular formula is C12H11ClF3NO3S and its molecular weight is 341.73. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
“2-((2-((2-chloro-5-(trifluorométhyl)phényl)amino)-2-oxoéthyl)thio)acétate de méthyle” est un motif structural clé dans les ingrédients agrochimiques actifs . Les trifluorométhylpyridines (TFMP) et leurs dérivés, qui incluent ce composé, sont utilisés pour protéger les cultures des ravageurs . Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Ce composé est également utilisé dans l'industrie pharmaceutique . Plusieurs dérivés du TFMP sont utilisés dans les industries pharmaceutique et vétérinaire . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le motif TFMP ont été approuvés pour la mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .
Synthèse des ingrédients actifs
Le composé est utilisé dans la synthèse des ingrédients actifs dans les produits agrochimiques et pharmaceutiques . Par exemple, la 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF), un intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures, est synthétisée en utilisant des dérivés de ce composé .
Médicaments approuvés par la FDA
Les médicaments contenant un groupe trifluorométhyle, qui incluent ce composé, ont été approuvés par la FDA . L'examen porte sur la chimie détaillée de 19 médicaments approuvés par la FDA au cours des 20 dernières années, qui contiennent le groupe trifluorométhyle comme l'un des pharmacophores .
Synthèse de nouveaux composés
“this compound” est utilisé dans la synthèse de nouveaux composés . Par exemple, l'intermédiaire 8 a été préparé en utilisant de l'amino 4-nitrobenzoate dans la 1-méthyl-2-pyrrolidinone (NMP) .
Développement de produits chimiques organiques fluorés
Le composé joue un rôle significatif dans le développement de produits chimiques organiques fluorés . Les effets du fluor et des groupements contenant du fluor sur les activités biologiques et les propriétés physiques des composés ont valu au fluor une place unique dans l'arsenal du chimiste découvreur .
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Mode of Action
Trifluoromethyl-containing compounds are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Analyse Biochimique
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Cellular Effects
It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .
Molecular Mechanism
Molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Propriétés
IUPAC Name |
methyl 2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-20-11(19)6-21-5-10(18)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVCAVCHAKROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
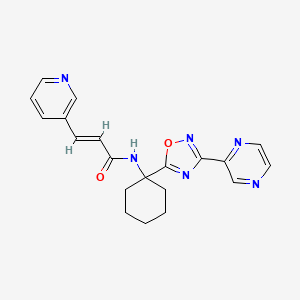
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)

![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)
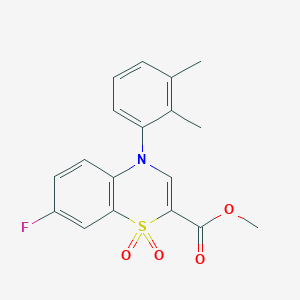
![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)
![N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2404674.png)
![[(4Z)-1-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B2404675.png)

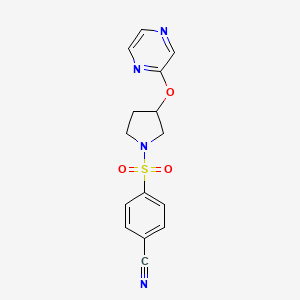
![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)
